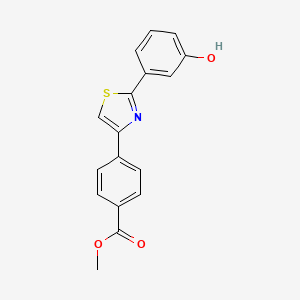

Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c1-21-17(20)12-7-5-11(6-8-12)15-10-22-16(18-15)13-3-2-4-14(19)9-13/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIFGFIWTDEAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228857 | |

| Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-71-2 | |

| Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₁₇H₁₃N₁O₃S

- Molecular Weight : 311.36 g/mol

- CAS Number : 1206969-71-2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, revealing its efficacy in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Enterococcus faecalis | 100 µg/mL |

The MIC values indicate that the compound has a stronger effect against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with findings in similar thiazole derivatives .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 20.3 |

The results suggest that the compound may act through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in pharmacological activity, contributing to both antimicrobial and anticancer effects. It is hypothesized that the hydroxyl group on the phenyl ring enhances the compound's ability to form hydrogen bonds with target proteins, increasing its bioactivity.

Case Studies

- Antimicrobial Efficacy : A study published in PubMed Central evaluated a series of thiazole derivatives, including this compound, against a panel of bacterial strains. The findings indicated a strong correlation between structural modifications and increased antimicrobial potency .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant apoptosis as measured by flow cytometry and caspase activity assays. The study highlighted the compound's potential as a lead candidate for further development in cancer therapies .

Scientific Research Applications

Biological Applications

The biological applications of methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate are noteworthy, particularly concerning its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various pathogens:

The mechanism of action involves interaction with bacterial cell membranes and inhibition of essential enzymes, which disrupts cellular processes.

Anticancer Properties

This compound has shown potential in cancer research. Studies indicate that it can inhibit enzymes involved in cancer cell proliferation:

- Mechanism : The compound may modulate signaling pathways critical for tumor growth by inhibiting specific kinases involved in cell cycle regulation.

- Case Studies : In vitro studies have demonstrated reduced viability of cancer cell lines when treated with this compound, highlighting its potential as a chemotherapeutic agent.

Pharmacological Insights

The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for drug development:

- Bioavailability : The compound's solubility in organic solvents enhances its bioavailability.

- Toxicity Profile : Preliminary toxicity studies indicate that while the compound exhibits some harmful effects at high doses, it remains relatively safe at therapeutic levels.

Industrial Applications

Beyond its biological significance, this compound has applications in various industrial sectors:

- Chemical Manufacturing : Used as an intermediate for synthesizing dyes and biocides.

- Pharmaceutical Industry : Investigated for its role in developing new antimicrobial agents and anticancer drugs.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Thiazole-Benzoyl vs. Thiazole-Benzoate

Compounds such as (2-(1H-indol-5-yl)thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (36, ) replace the methyl benzoate with a benzoyl group. In contrast, the original compound’s ester group may confer better metabolic stability compared to ketones.

Heterocycle Modifications

Compound 96 () incorporates a cyclopropane-carboxamido substituent on the thiazole, introducing conformational rigidity. This contrasts with the original compound’s simpler 3-hydroxyphenyl group, which offers hydrogen-bonding capability but less steric hindrance .

Functional Group Comparisons

Hydroxyl vs. Methoxy/Methylthio Groups

The 3-hydroxyphenyl group in the original compound provides a polar, hydrogen-bonding site absent in analogues like methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate (), which features a carbamate group. The hydroxyl group may improve solubility but could also increase susceptibility to oxidative metabolism compared to methylthio or methoxy substituents (e.g., compound 96, ) .

Ester vs. Amide Linkages

Urea and thiourea derivatives () replace the ester with hydrogen-bond donors, enhancing target affinity in antimicrobial applications. However, ester groups, as in the original compound, generally offer better cell membrane penetration due to moderate lipophilicity .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

The hydroxyl group in the original compound likely increases aqueous solubility compared to lipophilic analogues like 4-((3-bromophenyl)diazenyl)-2-(((4-methyl-3-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol (3i, ), which has a bromophenyl group (logP ~3.2 vs. ~2.5 predicted for the original compound) .

Metabolic Stability

Ester groups are prone to hydrolysis, whereas amide-containing compounds (e.g., ’s pyrazole-carboxamido derivative) may exhibit longer half-lives. The original compound’s balance between ester stability and hydroxyl polarity could make it suitable for short-acting therapeutic applications .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate, and what reaction conditions are critical for high yields?

Answer:

The compound is typically synthesized via condensation reactions. A common method involves refluxing a substituted benzenamine (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates or aldehydes in polar aprotic solvents like DMF or ethanol. For example:

- Thiazole ring formation : Reacting 4-hydroxybenzaldehyde with chloromethylthiazole derivatives in DMF with K₂CO₃ as a base at room temperature yields intermediates (97% yield) .

- Condensation : Heating with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by recrystallization, is effective .

Key conditions : Solvent polarity, reaction time (4–6 hours), and acid/base catalysis significantly impact yields.

Advanced: How can steric hindrance from the 3-hydroxyphenyl group be mitigated during synthesis to improve reaction efficiency?

Answer:

Strategies include:

- Solvent optimization : Use high-polarity solvents (e.g., DMF) to stabilize transition states and reduce steric clashes .

- Temperature control : Prolonged reflux (e.g., 90–95°C for 4 hours) enhances molecular mobility, overcoming steric barriers .

- Coupling reagents : Employ reagents like NaH or DBU to activate nucleophilic sites, as seen in analogous thiazole syntheses .

- High-dilution techniques : Minimize intermolecular side reactions by slowly adding reactants .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.56–7.50 ppm) and carbon frameworks .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 496 for analogous compounds) .

- IR spectroscopy : Detects functional groups (e.g., ester C=O at ~1720 cm⁻¹) .

- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.1% of theoretical values) .

Advanced: How can computational modeling predict the compound’s binding affinity for CYP3A4, and what structural features enhance inhibition?

Answer:

- Molecular docking : Simulate interactions between the thiazole ring and CYP3A4’s active site (e.g., hydrophobic pockets accommodating methoxy groups) .

- DFT calculations : Analyze electron density to identify reactive sites (e.g., the 3-hydroxyphenyl group’s electron-donating effects) .

Key SAR insights : - Methoxy substituents at the 4-position increase hydrophobic interactions .

- The thiazole core’s planarity enhances π-π stacking with aromatic residues .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/oral exposure (classified as acute toxicity Category 4) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste disposal : Segregate and neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .

Advanced: How do structural modifications (e.g., halogenation or methoxy substitution) alter the compound’s antimicrobial activity?

Answer:

- Halogenation (e.g., bromine) : Increases lipophilicity, enhancing membrane penetration (e.g., 3e with 75% yield shows higher activity) .

- Methoxy groups : Improve solubility and hydrogen bonding with microbial targets (e.g., compounds with 3,4,5-trimethoxy groups exhibit potent inhibition) .

Methodology : - MIC assays : Compare activity against Gram-positive/negative strains .

- LogP analysis : Correlate hydrophobicity with bioactivity .

Basic: What crystallization techniques are optimal for purifying this compound?

Answer:

- Solvent selection : Ethanol or ethanol/water mixtures yield high-purity crystals (e.g., 97% purity after recrystallization) .

- Slow cooling : Gradual temperature reduction minimizes impurities .

- Column chromatography : Use silica gel with ethyl acetate/hexane (e.g., 8:2 ratio) for intermediates .

Advanced: How can NMR data resolve contradictions in proposed structures (e.g., isomerism or tautomeric forms)?

Answer:

- 2D NMR (COSY, NOESY) : Distinguish between Z/E isomers (e.g., 14a vs. 14b) by correlating coupling constants and spatial proximity .

- Variable-temperature NMR : Identify tautomers (e.g., thiazole-thiol equilibria) by observing signal splitting at low temperatures .

- ¹³C DEPT : Assign quaternary carbons to confirm substitution patterns .

Basic: What are the limitations of using SHELX for crystallographic refinement of this compound?

Answer:

- Resolution dependency : SHELXL struggles with low-resolution (<1.5 Å) data, requiring manual adjustment of thermal parameters .

- Twinned crystals : SHELXE’s robustness in phasing is offset by lower accuracy in density map interpretation compared to PHENIX .

Best practices : Cross-validate with PLATON or Olex2 for disorder modeling .

Advanced: How can in vitro assays differentiate between the compound’s cytotoxicity and targeted enzyme inhibition?

Answer:

- Dose-response curves : Compare IC₅₀ values for enzyme inhibition (e.g., CYP3A4) vs. cell viability (e.g., MTT assays) .

- Selectivity profiling : Test against related enzymes (e.g., CYP2D6) to identify off-target effects .

- Mechanistic studies : Use fluorescent probes (e.g., BFC for CYP3A4) to quantify real-time inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.